molecular formula C12H10O5 B3002875 Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate CAS No. 59254-16-9

Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate

Cat. No.: B3002875
CAS No.: 59254-16-9
M. Wt: 234.207
InChI Key: AVCWNJCJLPKBFH-UHFFFAOYSA-N
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Description

Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate is a benzofuran derivative characterized by a formyl group at position 4, a methoxy group at position 7, and a methyl ester at position 2 of the benzofuran core. For instance, 4-formyl-7-methoxy-1-benzofuran-2-carboxylic acid (CAS 7795-71-3, molecular formula C₁₁H₈O₅, molecular weight 220.18) shares the benzofuran scaffold but replaces the methyl ester with a carboxylic acid group . The methyl ester variant likely has a molecular formula of C₁₂H₁₀O₅ and a molecular weight of approximately 234.20, enhancing its lipophilicity compared to the carboxylic acid form.

This compound’s formyl group makes it a versatile intermediate for synthesizing bioactive molecules, such as Schiff bases or hydrazones, which are common in drug discovery.

Properties

IUPAC Name

methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-15-9-4-3-7(6-13)8-5-10(12(14)16-2)17-11(8)9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCWNJCJLPKBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)C=O)C=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate, followed by the addition of hydrazine hydrate . This method provides a straightforward route to the compound, although variations in reaction conditions and reagents can be employed to optimize yield and purity.

Chemical Reactions Analysis

Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to bind to various receptors and enzymes, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Discussion

The formyl group in this compound distinguishes it from brominated or amide-containing analogs, offering a reactive site for further functionalization. In contrast, brominated derivatives prioritize cytotoxicity modulation, while ethyl esters and bulky substituents (e.g., benzoyloxy) influence solubility and target engagement.

Biological Activity

Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound is characterized by its unique benzofuran structure, which contributes to its biological activity. The compound's molecular formula is C12H10O4, and it has a molecular weight of 218.21 g/mol. Its structure includes a methoxy group and an aldehyde functionality, which are critical for its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound. In a study evaluating various derivatives for their antibacterial efficacy, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis10
Pseudomonas aeruginosa25

These findings indicate that this compound could be a promising candidate for developing new antibacterial agents, particularly given the rising resistance to conventional antibiotics.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
A54912.5
HeLa15.0
MDA-MB-231 (breast)18.0

The IC50 values indicate that the compound exhibits selective cytotoxicity towards cancer cells, suggesting mechanisms that may involve apoptosis induction or cell cycle arrest.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways. Studies have shown that this compound can inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of this compound in treating bacterial infections in animal models. The results indicated a significant reduction in bacterial load compared to untreated controls, supporting its potential therapeutic use.
  • Cytotoxicity Assessment : In another investigation, the compound was tested against multiple cancer cell lines to assess its cytotoxic effects. The study found that treatment with this compound resulted in increased apoptosis markers, highlighting its potential as an anticancer agent.

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